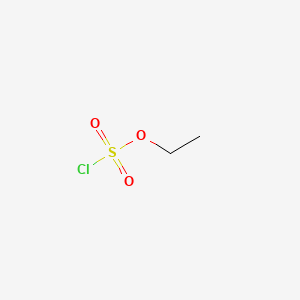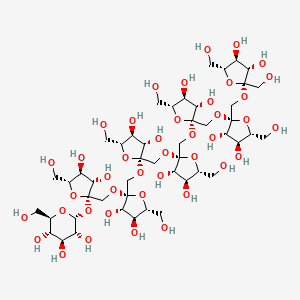
Magnesium;ethyne;chloride
Vue d'ensemble
Description
Magnesium;ethyne;chloride, also known as ethynylmagnesium chloride, is an organometallic compound with the chemical formula C₂H₃ClMg. This compound is characterized by the presence of an ethynyl group (C≡C-H) bonded to a magnesium atom, which is further bonded to a chloride ion. Ethynylmagnesium chloride is a colorless liquid and is commonly used in organic synthesis due to its reactivity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethynylmagnesium chloride can be synthesized through the reaction of magnesium with ethyne (acetylene) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of magnesium. The general reaction is as follows:
Mg+C2H2→C2H3MgCl
Industrial Production Methods
On an industrial scale, ethynylmagnesium chloride is produced using a similar method but with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity magnesium and ethyne, along with advanced purification techniques to remove any impurities from the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethynylmagnesium chloride undergoes various types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Reducing Agents: Can be used in combination with other reducing agents to achieve specific reductions.
Major Products Formed
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes and Alkenes: Formed from substitution reactions with halides.
Reduced Compounds: Formed from reduction reactions.
Applications De Recherche Scientifique
Ethynylmagnesium chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biochemistry: Used in the study of biochemical pathways and the synthesis of biologically active molecules
Mécanisme D'action
The mechanism of action of ethynylmagnesium chloride involves the nucleophilic addition of the ethynyl group to electrophilic centers in target molecules. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the ethynyl group and facilitating its addition to carbonyl compounds and other electrophiles. This results in the formation of new carbon-carbon bonds and the generation of various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Chloride: An inorganic compound with the formula MgCl₂, used in various industrial applications.
Ethylmagnesium Chloride: An organometallic compound similar to ethynylmagnesium chloride but with an ethyl group instead of an ethynyl group.
Phenylmagnesium Chloride: Another organometallic compound with a phenyl group bonded to magnesium.
Uniqueness
Ethynylmagnesium chloride is unique due to the presence of the ethynyl group, which imparts specific reactivity and versatility in organic synthesis. This makes it particularly useful in the formation of carbon-carbon bonds and the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
magnesium;ethyne;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGVDNZFTPIGDY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370562 | |
| Record name | Ethynylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-27-1 | |
| Record name | Ethynylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)

![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)


![2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate](/img/structure/B3029346.png)

